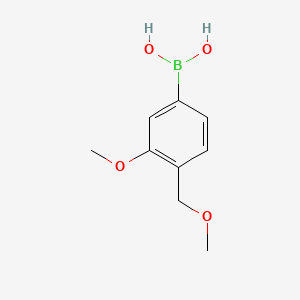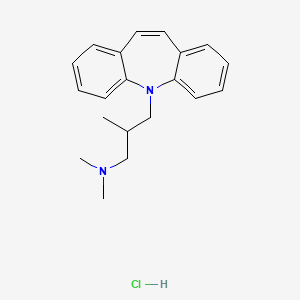
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is a tricyclic compound that belongs to the class of dibenzazepines. This compound is known for its significant pharmacological properties and is used in various therapeutic applications, particularly in the treatment of depression and other mood disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride typically involves the reaction of 5H-dibenz(b,f)azepine with appropriate alkylating agents. The process often includes the following steps:
Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a series of cyclization reactions involving benzene derivatives and nitrogen-containing compounds.
Alkylation: The core structure is then alkylated using agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the trimethylamino group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used as an antidepressant and anxiolytic agent. It is also explored for its potential in treating neuropathic pain and other neurological disorders.
Industry: Utilized in the production of other dibenzazepine derivatives with diverse therapeutic applications.
作用機序
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various receptors in the brain, including adrenergic and serotonergic receptors, modulating their activity and contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but different pharmacological profile.
Desipramine: A metabolite of imipramine with more selective norepinephrine reuptake inhibition.
Trimipramine: A closely related compound with additional antihistaminic and sedative properties.
Uniqueness
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is unique due to its specific substitution pattern and the presence of the trimethylamino group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it particularly effective in treating certain types of depression and anxiety disorders compared to other tricyclic antidepressants.
特性
CAS番号 |
1159-80-4 |
|---|---|
分子式 |
C20H25ClN2 |
分子量 |
328.9 g/mol |
IUPAC名 |
3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24N2.ClH/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;/h4-13,16H,14-15H2,1-3H3;1H |
InChIキー |
XDWNTULJQAJLQV-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


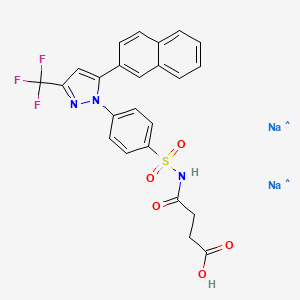

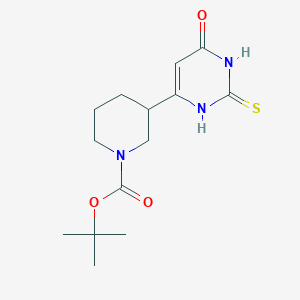
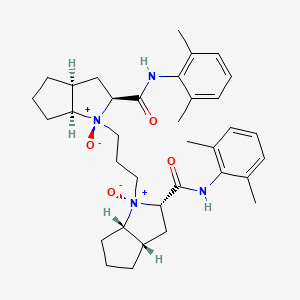
![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)


![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
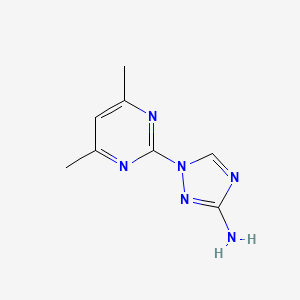
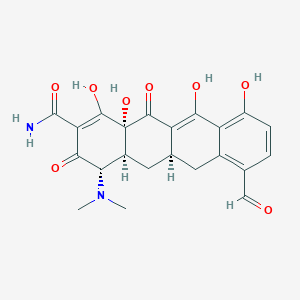
![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)
